2-[4-(Aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide hydrochloride
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Overview
Description
2-[4-(Aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide hydrochloride is a chemical compound with the molecular formula C10H14Cl2N2O3 It is known for its unique structure, which includes an aminomethyl group, a chloro group, and a methoxyphenoxy group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide hydrochloride typically involves multiple steps. One common method starts with the reaction of 2-chloro-6-methoxyphenol with formaldehyde and ammonium chloride to introduce the aminomethyl group. This intermediate is then reacted with chloroacetyl chloride to form the acetamide derivative. The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
2-[4-(Aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[4-(Aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[4-(Aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the chloro and methoxy groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-[4-(Aminomethyl)-2-chlorophenoxy]acetamide hydrochloride: Lacks the methoxy group, which may affect its biological activity.
2-[4-(Aminomethyl)-6-methoxyphenoxy]acetamide hydrochloride: Lacks the chloro group, which may influence its reactivity and interactions.
2-[4-(Aminomethyl)-2-chloro-6-methoxyphenoxy]propionamide hydrochloride: Has a propionamide group instead of an acetamide group, which can alter its chemical properties.
Uniqueness
2-[4-(Aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide hydrochloride is unique due to the presence of both chloro and methoxy groups, which provide a balance of hydrophobic and hydrophilic properties. This balance can enhance its interactions with biological targets and improve its solubility and stability.
Properties
IUPAC Name |
2-[4-(aminomethyl)-2-chloro-6-methoxyphenoxy]acetamide;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClN2O3.ClH/c1-15-8-3-6(4-12)2-7(11)10(8)16-5-9(13)14;/h2-3H,4-5,12H2,1H3,(H2,13,14);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SASPVDWIHHOHGO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CN)Cl)OCC(=O)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14Cl2N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.13 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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